molecular formula C26H21FN2O5 B2702318 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 866348-61-0

2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2702318
CAS RN: 866348-61-0
M. Wt: 460.461
InChI Key: AQQCBMYMTSYYJX-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide, also known as BFA, is a synthetic compound that has gained attention in scientific research due to its potential medical applications.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This compound has also been shown to disrupt the function of the endoplasmic reticulum, leading to the accumulation of misfolded proteins and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects in animal models. This compound has also been shown to inhibit the replication of viruses, including HIV and hepatitis C.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide in lab experiments is its specificity for cancer cells. This compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide research include further exploration of its anti-cancer properties, including its potential use in combination with other anti-cancer agents. Additionally, this compound's anti-inflammatory and antiviral properties warrant further investigation. Finally, research into improving the solubility of this compound in water could lead to its use in clinical settings.

Synthesis Methods

2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 6-fluoro-4-oxo-3-phenylquinoline-1-carboxylic acid with 3,5-dimethoxyaniline, followed by the addition of benzoyl chloride and acetic anhydride. This synthesis method has been documented in several scientific publications.

Scientific Research Applications

2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide has been studied for its potential medical applications, including its use as an anti-cancer agent. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in animal models.

properties

IUPAC Name

2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O5/c1-33-19-11-18(12-20(13-19)34-2)28-24(30)15-29-14-22(25(31)16-6-4-3-5-7-16)26(32)21-10-17(27)8-9-23(21)29/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQCBMYMTSYYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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